![molecular formula C10H10N2O2 B6437106 2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile CAS No. 2549002-21-1](/img/structure/B6437106.png)
2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile is a compound that features an oxetane ring attached to a pyridine ring with a carbonitrile group The oxetane ring is a four-membered ring containing an oxygen atom, which is known for its strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of epoxides or halohydrins to form the oxetane ring . The pyridine ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for the cyclization and coupling reactions to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile can undergo several types of chemical reactions:
Oxidation: The oxetane ring can be oxidized to form various oxygenated derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-2-ol derivatives, while reduction can produce pyridine-4-amine derivatives.
Scientific Research Applications
Research indicates that 2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile exhibits significant biological activity, making it a candidate for further exploration in medicinal chemistry. Key points include:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring's potential for ring-opening reactions could enhance its biological interactions.
- Pharmacological Properties : The structural features allow for enhanced binding affinity and selectivity towards biological targets, possibly leading to new therapeutic agents.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies typically involve:
- Molecular Docking Studies : These computational techniques predict how the compound binds to target proteins or enzymes.
- Binding Affinity Assays : Experimental methods are used to quantify the strength of interactions between the compound and its biological targets.
Potential Applications
Given its unique properties, this compound has several promising applications:
- Medicinal Chemistry : As a lead compound for developing pharmaceuticals targeting specific pathways.
- Materials Science : Possible use in creating novel materials due to its unique chemical properties.
- Organic Synthesis : Its reactivity can be harnessed in various synthetic pathways, potentially leading to the development of new compounds.
Mechanism of Action
The mechanism of action of 2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The carbonitrile group can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile: Similar structure but with the carbonitrile group at a different position on the pyridine ring.
2-[(oxetan-2-yl)methoxy]pyridine-5-carbonitrile: Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness
2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile is unique due to the specific positioning of the oxetane and carbonitrile groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and drugs with specific properties.
Biological Activity
2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile is a novel compound characterized by the presence of both an oxetane ring and a pyridine ring. This unique structural configuration imparts distinct biological activities, making it a subject of interest in medicinal chemistry. The compound's potential applications span various therapeutic areas due to its ability to interact with biological macromolecules.
Chemical Structure and Properties
The compound features:
- Oxetane Ring : A four-membered cyclic ether known for its strain and potential for ring-opening reactions.
- Pyridine Ring : A six-membered aromatic ring that can participate in various interactions, including π-π stacking and hydrogen bonding.
These structural elements contribute to the compound's reactivity and biological activity, influencing its pharmacological properties.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Ring-opening Reactions : The oxetane ring can undergo ring-opening, generating reactive intermediates that may interact with biological molecules.
- Hydrogen Bonding : The carbonitrile group can form hydrogen bonds, enhancing interactions with target proteins.
- Aromatic Interactions : The pyridine moiety facilitates π-π stacking interactions, which can stabilize binding to biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. Further investigations are needed to quantify this activity and elucidate the underlying mechanisms.
Enzyme Inhibition
The compound has been shown to interact with various enzymes, modulating their activity. For instance, its structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways .
Case Studies
- Study on GPR40 Agonists : In a study focusing on GPR40 (FFA1) agonists, compounds similar to this compound demonstrated improved pharmacokinetic profiles, suggesting potential applications in diabetes management .
- Oxetanes in Drug Discovery : Research highlights that oxetane-containing compounds are emerging as promising candidates in drug discovery due to their favorable pharmacokinetic properties and ability to engage in multiple interactions with biological targets .
Research Findings
Recent findings indicate that this compound can influence various biological pathways:
Properties
IUPAC Name |
2-(oxetan-2-ylmethoxy)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-1-3-12-10(5-8)14-7-9-2-4-13-9/h1,3,5,9H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBXUMZFFFFPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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